2-fluoro-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide
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Overview
Description
2-fluoro-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is an organic compound that encompasses a range of intriguing chemical and biological properties. This compound features distinct functional groups including fluorine, methoxyphenyl, and oxadiazole, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide typically involves multi-step reactions.
Formation of the Oxadiazole Ring: : The initial step usually involves the synthesis of the 1,2,4-oxadiazole ring, which can be achieved through the reaction of acylhydrazides with nitriles.
Introduction of the Methoxyphenyl Group: : The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.
Incorporation of the Fluorobenzamide Group: : The final step generally involves the coupling of the fluoro-substituted benzamide with the previously synthesized oxadiazole intermediate. This can be done through amide coupling reactions using reagents like carbodiimides or coupling agents like HATU under controlled conditions.
Industrial Production Methods
Industrial synthesis would follow similar pathways but on a larger scale, often employing more efficient and economically viable methods. Techniques such as continuous flow synthesis and the use of automated synthesizers may be implemented to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often targeting the methoxyphenyl group.
Reduction: : Reduction reactions can alter the oxadiazole ring or the benzamide portion.
Substitution: : The fluorine atom makes the compound a candidate for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: : Reducing agents like lithium aluminum hydride or hydrogenation over palladium can be utilized.
Substitution: : Nucleophiles such as amines or thiols can be employed under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: : Products may include benzoic acid derivatives.
Reduction: : Products may include reduced forms of the oxadiazole or benzamide moieties.
Substitution: : Products depend on the nucleophile used, resulting in derivatives like amino-substituted benzamides.
Scientific Research Applications
2-fluoro-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has diverse applications:
Chemistry: : Used as a building block in organic synthesis for the creation of more complex molecules.
Biology: : Employed in biochemical assays to study enzyme activity and inhibition.
Medicine: : Investigated for its potential therapeutic effects, particularly in cancer research due to its structural resemblance to known bioactive compounds.
Industry: : Utilized in the development of novel materials and polymers due to its unique chemical properties.
Mechanism of Action
The compound’s mechanism of action often involves interactions with specific molecular targets such as enzymes or receptors. The presence of fluorine and methoxy groups can significantly influence its binding affinity and activity.
Molecular Targets and Pathways Involved
Enzymes: : May act as inhibitors or modulators of enzymes such as kinases.
Receptors: : Potential interactions with G-protein coupled receptors or ion channels.
Comparison with Similar Compounds
Unique Aspects
Fluorine Substitution: : Enhances metabolic stability and bioavailability.
Oxadiazole Ring: : Provides a unique electronic and structural framework that is often associated with biological activity.
List of Similar Compounds
2-fluoro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide
N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-chlorobenzamide
2-chloro-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide
These compounds share structural similarities but may exhibit different chemical and biological properties due to variations in their substituents.
This compound stands out due to the combination of fluorine, methoxyphenyl, and oxadiazole groups, making it a versatile subject of study in multiple research domains.
Properties
IUPAC Name |
2-fluoro-N-[1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c1-11(20-17(23)14-5-3-4-6-15(14)19)18-21-16(22-25-18)12-7-9-13(24-2)10-8-12/h3-11H,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAWXNLHBCJKSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=C(C=C2)OC)NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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